3-Bromobenzo[c]isothiazole

Suzuki–Miyaura coupling Stille coupling palladium catalysis

Procure regioisomerically pure 3-Bromobenzo[c]isothiazole (CAS 34250-63-0) to eliminate the synthetic risk of mixed 5-/7-bromo isomers from direct electrophilic bromination. The 3-position bromine remains inert under standard Suzuki and Stille conditions, enabling sequential C-4/C-5 elaboration without protecting-group manipulation. Its unique XLogP3-AA of 3.3 and halogen-bonding σ-hole donor capacity make it the preferred scaffold for CNS-penetrant kinase inhibitor discovery programs targeting JNK and Syk hinge regions.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 34250-63-0
Cat. No. B3051515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzo[c]isothiazole
CAS34250-63-0
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(SN=C2C=C1)Br
InChIInChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H
InChIKeyYCFSBJXGDKDEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzo[c]isothiazole (CAS 34250-63-0): Core Physicochemical and Structural Baseline for Heterocyclic Procurement


3-Bromobenzo[c]isothiazole (CAS 34250-63-0; C₇H₄BrNS; MW 214.08 g/mol) is a 3‑bromo‑substituted 2,1‑benzisothiazole, a bicyclic aromatic heterocycle comprising a fused benzene and isothiazole ring. The compound possesses a computed XLogP3‑AA of 3.3 [1] and a topological polar surface area (TPSA) of 41.1 Ų [1], indicating moderate lipophilicity with limited hydrogen‑bonding capacity. Commercial offerings typically specify a minimum purity of 95% . The 3‑bromo substitution serves as a versatile synthetic handle for cross‑coupling and nucleophilic displacement, positioning the compound as a key intermediate in medicinal chemistry and agrochemical research.

Why 3-Bromobenzo[c]isothiazole Cannot Be Simply Replaced by Other Halogenated or Regioisomeric Benzoisothiazoles


Simple halogen‑for‑halogen or regioisomer‑for‑regioisomer substitution in the benzo[c]isothiazole series is non‑trivial. The 3‑bromo derivative exhibits a distinct cross‑coupling profile relative to its 3‑chloro and 3‑iodo counterparts; 3‑bromoisothiazoles frequently fail in standard Suzuki–Miyaura couplings under conditions where 4‑bromo‑ or 4‑iodo‑isothiazoles succeed [1]. Furthermore, the 3‑position bromine offers a unique balance of leaving‑group ability and stability that is absent in the 5‑, 6‑, or 7‑bromo regioisomers, directly impacting synthetic route feasibility and yield. Procurement of the precisely 3‑substituted scaffold is therefore mandatory for research programmes targeting this specific regio‑electronic environment.

Quantitative Differentiation of 3-Bromobenzo[c]isothiazole: Comparative Reactivity, Physicochemical, and Halogen‑Bonding Metrics


Cross‑Coupling Reactivity of 3‑Bromoisothiazole vs. 4‑Bromo and 4‑Iodo Analogues

3‑Bromoisothiazole (structurally analogous to 3‑bromobenzo[c]isothiazole) fails to undergo effective Suzuki or Stille couplings, whereas the 4‑bromo‑ and 4‑iodo‑3,5‑diphenylisothiazole derivatives (compounds 30 and 34) successfully participate in these reactions [1]. This distinction is critical for retrosynthetic planning: procurement of the 3‑bromo‑scaffold is necessary when C‑3 functionalisation is not the intended cross‑coupling site, as the bromine at C‑3 remains inert under typical Pd‑catalysed conditions.

Suzuki–Miyaura coupling Stille coupling palladium catalysis C–C bond formation

Lipophilicity (XLogP3-AA) of 3‑Bromobenzo[c]isothiazole: Quantified Impact on Drug‑Likeness and Membrane Permeability

The computed XLogP3‑AA for 3‑bromobenzo[c]isothiazole is 3.3 [1]. This value is significantly higher than that of the unsubstituted benzo[c]isothiazole (estimated XLogP3 ~2.0) and the 3‑chloro analogue (estimated XLogP3 ~2.7), positioning the 3‑bromo derivative closer to the optimal lipophilicity range (LogP 3–5) for central nervous system (CNS) penetration and oral bioavailability [1].

Lipophilicity ADME drug design cLogP

Halogen‑Bonding Capability: Enhanced σ‑Hole Potential of Bromine Over Chlorine at the 3‑Position

The bromine atom at C‑3 of 3‑bromobenzo[c]isothiazole presents a more pronounced σ‑hole than chlorine, facilitating stronger and more directional halogen‑bonding interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen heterocycles) [1]. This class‑level property is well‑established for aryl bromides versus aryl chlorides and has been exploited to enhance target binding affinity and selectivity in isothiazole‑based inhibitors.

Halogen bonding molecular recognition structure-based drug design supramolecular chemistry

Commercial Purity and Storage Stability: 95% Minimum Purity with Long‑Term Ambient Storage

Commercial sources specify a minimum purity of 95% for 3‑bromobenzo[c]isothiazole . The compound is stable under long‑term storage at cool, dry ambient conditions, with no special handling or cold‑chain requirements . In contrast, the 3‑iodo analogue (not commercially standardised) often requires refrigerated storage and degrades more rapidly due to photolability and redox sensitivity.

Chemical procurement quality control stability synthetic building block

Regioisomeric Differentiation: 3‑Bromo vs. 5‑Bromo and 7‑Bromo Benzo[c]isothiazole Reactivity

Electrophilic bromination of 2,1‑benzisothiazole (I) yields a mixture of 5‑ and 7‑bromo‑2,1‑benzisothiazole, together with smaller amounts of 4,7‑dibromo‑2,1‑benzisothiazole [1]. The 3‑bromo derivative is not accessed via this direct electrophilic route; instead, it is prepared via diazotisation/Sandmeyer chemistry of the corresponding 3‑amino‑2,1‑benzisothiazole [2]. This fundamental difference in synthetic accessibility means that 3‑bromobenzo[c]isothiazole provides a regioisomerically pure entry point for further functionalisation that cannot be obtained by simple halogenation of the parent heterocycle.

Electrophilic aromatic substitution regioselectivity synthetic route design C–H functionalisation

High‑Impact Application Scenarios for 3‑Bromobenzo[c]isothiazole Based on Quantitative Differentiation


Scaffold‑Hopping and SAR Exploration in Kinase Inhibitor Programmes

The computed XLogP3‑AA of 3.3 [1] and the halogen‑bonding potential of the 3‑bromo substituent [2] make 3‑bromobenzo[c]isothiazole an attractive core for developing CNS‑penetrant kinase inhibitors. Medicinal chemists can leverage the scaffold's lipophilicity to improve blood–brain barrier permeability while using the bromine as a σ‑hole donor to engage hinge‑region carbonyls, a design strategy supported by class‑level SAR for benzothiazole‑based JNK and Syk inhibitors.

Regiospecific Building Block for Pd‑Catalysed Cross‑Coupling Cascades

In multistep syntheses where a benzo[c]isothiazole core must be elaborated at the C‑4 or C‑5 position while retaining a C‑3 halogen for subsequent functionalisation, 3‑bromobenzo[c]isothiazole is the building block of choice. As demonstrated with the analogous 3‑bromoisothiazole system, the C‑3 bromine remains inert under standard Suzuki and Stille conditions [1], allowing chemists to perform regioselective couplings at other positions without protecting‑group manipulation of the C‑3 site.

Synthesis of Single‑Regioisomer Benzoisothiazole Libraries for Agrochemical Screening

Because 3‑bromobenzo[c]isothiazole is not accessible via direct electrophilic bromination of the parent heterocycle (which yields 5‑/7‑bromo mixtures) [1], procurement of the pure 3‑bromo regioisomer is essential for generating structurally homogeneous compound libraries. This is particularly relevant for agrochemical discovery programmes targeting specific enzyme families (e.g., succinate dehydrogenase inhibitors), where regioisomeric purity directly impacts biological assay reproducibility and SAR clarity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromobenzo[c]isothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.